3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 947013-64-1
VCID: VC2304053
InChI: InChI=1S/C7H10N2O3/c1-2-5-8-6(12-9-5)3-4-7(10)11/h2-4H2,1H3,(H,10,11)
SMILES: CCC1=NOC(=N1)CCC(=O)O
Molecular Formula: C7H10N2O3
Molecular Weight: 170.17 g/mol

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid

CAS No.: 947013-64-1

Cat. No.: VC2304053

Molecular Formula: C7H10N2O3

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid - 947013-64-1

Specification

CAS No. 947013-64-1
Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
IUPAC Name 3-(3-ethyl-1,2,4-oxadiazol-5-yl)propanoic acid
Standard InChI InChI=1S/C7H10N2O3/c1-2-5-8-6(12-9-5)3-4-7(10)11/h2-4H2,1H3,(H,10,11)
Standard InChI Key PWGZQPCRFOELNG-UHFFFAOYSA-N
SMILES CCC1=NOC(=N1)CCC(=O)O
Canonical SMILES CCC1=NOC(=N1)CCC(=O)O

Introduction

Chemical Structure and Properties

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid consists of a 1,2,4-oxadiazole core with an ethyl substituent at the 3-position and a propanoic acid chain at the 5-position. This unique structure contributes to its potential biological activities and chemical reactivity.

Physical and Chemical Properties

The compound features the following key properties:

PropertyValue
Molecular FormulaC₇H₁₀N₂O₃
Molecular Weight170.17 g/mol
IUPAC Name3-(3-ethyl-1,2,4-oxadiazol-5-yl)propanoic acid
InChIInChI=1S/C7H10N2O3/c1-2-5-8-6(12-9-5)3-4-7(10)11/h2-4H2,1H3,(H,10,11)
InChI KeyPWGZQPCRFOELNG-UHFFFAOYSA-N
SMILESCCC1=NOC(=N1)CCC(=O)O

The compound contains a five-membered heterocyclic ring (oxadiazole) with two nitrogen atoms and one oxygen atom, giving it unique electronic properties that influence its chemical behavior and biological activity .

Structural Features

The 1,2,4-oxadiazole core offers several important structural characteristics:

  • A planar aromatic heterocycle with 6 π-electrons

  • Multiple potential sites for hydrogen bonding

  • The ethyl group at position 3 provides lipophilicity

  • The propanoic acid chain at position 5 offers a hydrophilic component and potential for further functionalization

These structural elements contribute to the compound's potential for biomolecular interactions, making it relevant for pharmaceutical applications .

Synthesis Methods

Several methods have been developed for synthesizing 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid and similar derivatives. The most common approaches include:

Cyclization of Amidoximes

One of the primary synthesis routes involves the reaction of amidoximes with carboxylic acids or their derivatives:

  • The reaction of propanoyl chloride with an appropriate ethyl-substituted amidoxime

  • Cyclization under basic conditions (typically with potassium hydroxide or sodium hydroxide)

  • Acidification to yield the final product

From Hydrazides

Another synthesis pathway involves:

  • Formation of hydrazides from appropriate carboxylic acids

  • Reaction with carbon disulfide and potassium hydroxide

  • Formation of the oxadiazole ring through cyclodehydration

  • Introduction of the ethyl group at the 3-position

The synthesis of similar compounds has been documented in the literature, providing a foundation for developing efficient synthesis routes for 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid .

Structure-Activity Relationships

Influence of Substituents

Research on oxadiazole derivatives indicates that the nature of substituents significantly affects biological activity:

PositionSubstituentEffect on Activity
3-positionEthyl groupIncreases lipophilicity, potentially enhancing membrane penetration
5-positionPropanoic acidProvides hydrogen bonding capacity and potential for further functionalization

Studies on related compounds like 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid have shown that the substitution pattern on the oxadiazole ring greatly influences antimicrobial activity and cytotoxicity profiles .

Comparison with Similar Compounds

Several structurally related compounds have been studied more extensively:

  • 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid: Shows low genotoxicity and potential anti-inflammatory properties

  • 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid: Demonstrates different biological activity profiles due to the cyclic substituent

  • 3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid: Shows how the addition of an aromatic ring modifies activity

These comparisons suggest that 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid may have a unique activity profile due to its specific substitution pattern .

Research Applications

Medicinal Chemistry

In medicinal chemistry, 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid can serve as:

  • A scaffold for developing new bioactive compounds

  • A pharmacokinetic modulator in drug design

  • A bioisosteric replacement in lead optimization studies

Synthetic Organic Chemistry

The compound represents an interesting synthetic target that can be further modified to create libraries of compounds for structure-activity relationship studies .

Chemical Biology

The oxadiazole moiety provides unique binding properties that can be exploited in the development of chemical probes for biological systems .

Current Research Trends

Recent research involving 1,2,4-oxadiazole derivatives has focused on:

  • Development of selective enzyme inhibitors

  • Creation of antimicrobial agents to address antibiotic resistance

  • Design of anti-inflammatory compounds with reduced side effects

  • Exploration of anticancer properties

These research directions suggest potential areas for further investigation of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid.

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